Core Scaffold Advantage Over Benzo Analogue: Equipotent to [2,3-c] Isomer but Superior to THIQ in G6Pase Inhibition
The tetrahydrothieno[3,2-c]pyridine core, from which 1-thieno[3,2-c]pyridin-2-yl-propan-1-one is derived, demonstrates significantly superior glucose-6-phosphatase (G6Pase) inhibition compared to its benzo analogue, 1,2,3,4-tetrahydroisoquinoline (THIQ). In a comparative SAR study, the [3,2-c] system and its isomeric [2,3-c] counterpart were found to be equipotent, and both were much better than the THIQ scaffold .
| Evidence Dimension | Potency for G6Pase catalytic site inhibition (IC50) |
|---|---|
| Target Compound Data | Potent compounds in the tetrahydrothieno[3,2-c]pyridine series achieved IC50 values down to 140 nM . |
| Comparator Or Baseline | The corresponding benzo analogue (1,2,3,4-tetrahydroisoquinoline, THIQ) scaffold. |
| Quantified Difference | The thieno[3,2-c]pyridine core is described as 'much better' than the THIQ analogue; no direct IC50 for the THIQ scaffold was provided in the source, but the top compounds in the thieno series were in the low nanomolar range . |
| Conditions | In vitro enzymatic assay for glucose-6-phosphatase catalytic site inhibition . |
Why This Matters
This evidence establishes the thieno[3,2-c]pyridine core as a privileged scaffold for G6Pase inhibition, a target relevant to type 2 diabetes, providing a clear advantage over the isosteric benzo analogue.
